N-(quinolin-6-ylmethyl)cyclopropanamine
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Overview
Description
“N-(quinolin-6-ylmethyl)cyclopropanamine” is a chemical compound used in scientific research. It has a molecular formula of C13H14N2 and a molecular weight of 198.26 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to a cyclopropanamine group . The quinoline ring is a bicyclic compound that includes a benzene ring fused with a pyridine ring .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C13H14N2 and a molecular weight of 198.26 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found .Scientific Research Applications
Metal Complexes and DNA Binding
One notable application involves the synthesis and characterization of metal complexes with innovative biomolecule-targeting therapeutic approaches. For instance, a study by Szymańska et al. (2022) describes the synthesis of a versatile N,N,N,N-donor ligand forming Cu(I) and Ni(II) complexes, demonstrating potential as versatile metal-based binders for Serum Albumin (SA), double helical, and G-quadruplex DNA, suggesting utility in new drug discovery (Szymańska et al., 2022).
Organic Synthesis and Characterization
Another area of research focuses on the synthesis and characterization of organic salts and their derivatives, highlighting the versatility and pharmacological applications of quinoline-containing compounds. Faizi et al. (2018) synthesized an organic salt through oxidative cyclization, emphasizing its potential in generating new compounds with unique structural and electronic properties (Faizi et al., 2018).
Heterocyclic System Synthesis
Research by Szakonyi et al. (2002) involves the synthesis of heterocyclic systems, such as 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, showing the potential of such molecules in developing new types of heterocyclic systems (Szakonyi et al., 2002).
Chemical Synthesis for Therapeutic Applications
Additionally, Liu et al. (2020) explored the Rh(III)-catalyzed synthesis of quinolin-4(1H)-one scaffolds through a redox-neutral [3+3] annulation, presenting a method that could further be applied in the construction of privileged heterocyclic compounds in pharmaceutical chemistry (Liu et al., 2020).
Fungicide Development
Research on quinolin-6-yloxyacetamide fungicides by Kessabi et al. (2016) involves the synthesis of linker isomers, demonstrating the importance of structural variation in developing fungicidal compounds (Kessabi et al., 2016).
Mechanism of Action
While the specific mechanism of action for “N-(quinolin-6-ylmethyl)cyclopropanamine” is not available, quinoline derivatives are known to exhibit a wide range of biological activities. They can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Safety and Hazards
Properties
IUPAC Name |
N-(quinolin-6-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-11-8-10(9-15-12-4-5-12)3-6-13(11)14-7-1/h1-3,6-8,12,15H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCRMBLQGFVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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